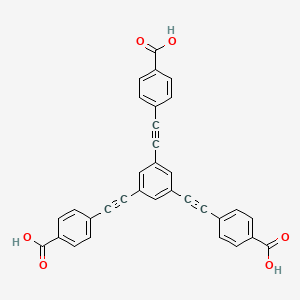
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid
Vue d'ensemble
Description
“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid” is a chemical compound with the molecular formula C33H18O6 . It is also known as 4- [2- [3,5-bis [2- (4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid . This compound is used as an expanded benzene tricarboxylate MOF linker to synthesize MOFs with ultra-high porosity .
Molecular Structure Analysis
The molecular structure of this compound consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . The spatial separation of these cores leads to efficient charge separation and suppressed charge recombination .Physical And Chemical Properties Analysis
The compound has a molecular weight of 510.49200 . It has a predicted density of 1.48±0.1 g/ml , a predicted boiling point of 827.1±65.0℃ , and a melting point of 352℃ . Its exact mass is 510.11000 .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
- Metal-Organic Frameworks Synthesis : This compound is used in the synthesis of novel Metal-Organic Frameworks (MOFs) featuring intricate structures like interpenetrating 3D frameworks and pentanuclear Co5 clusters, highlighting its utility in creating materials with unique physical properties (Yu & Gan, 2015).
Photoluminescence and Fluorescence
- White Light Luminescence in Pb(II) Complexes : This ligand has been used to assemble Pb(II) complexes that exhibit single-component white light luminescence, demonstrating its potential in developing new luminescent materials (Chen et al., 2015).
- Temperature Sensing Applications : In the construction of lanthanide coordination polymers, the compound has shown potential for applications in ratiometric temperature sensing, indicating its utility in sensitive thermal detection technologies (Zhu et al., 2018).
Catalysis and Gas Adsorption
- Catalytic and Gas Adsorption Properties : The ligand is instrumental in the fabrication of metal-organic cages that show high catalytic activity and gas adsorption properties, useful in various industrial processes (Huang et al., 2019).
Porosity and Storage Capacities
- High Porosity and Storage Capacities : Research has shown that MOFs synthesized using this ligand exhibit extremely high surface areas and storage capacities for gases like hydrogen, carbon dioxide, and methane, making them ideal for applications in gas storage and separation (Furukawa et al., 2010).
Radiation Detection
- Scintillating MOFs for Radiation Detection : This compound has been explored for developing fluorescent MOFs that can detect ionizing radiation, presenting an innovative approach to radiation detection and safety (Ingram & Williams, 2013).
Structural Diversity and Applications
- Diverse Structural Applications : The ligand’s ability to form various structural motifs in coordination polymers and MOFs, such as different dimensional frameworks and specific coordination geometries, underscores its versatility in materials science and engineering (Furukawa et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound is used as a linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The compound, being a linker in MOFs, interacts with metal ions to form a stable, porous structure. The ethyne groups in the compound provide rigidity and planarity, contributing to the stability of the MOFs . The carboxylic acid groups are typically involved in coordination to the metal ions.
Biochemical Pathways
Instead, its role is more related to physical chemistry and materials science, where it contributes to the formation of porous structures that can be used for various applications, such as gas adsorption, separations, and storage .
Result of Action
The primary result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising applications in gas adsorption, separations, storage, and more .
Propriétés
IUPAC Name |
4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJMZBWVSRWZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736367 | |
| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205383-17-1 | |
| Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)

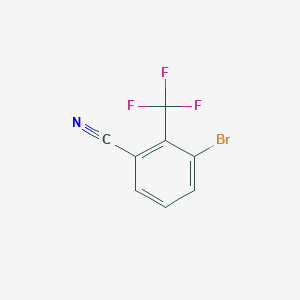
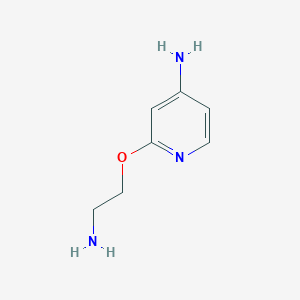
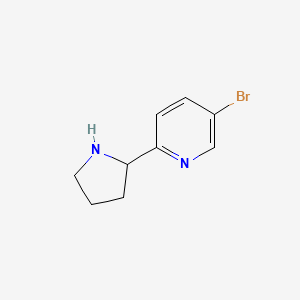
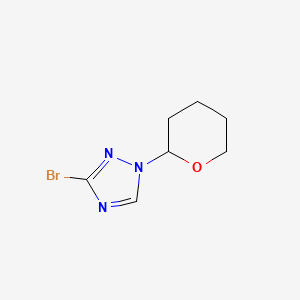
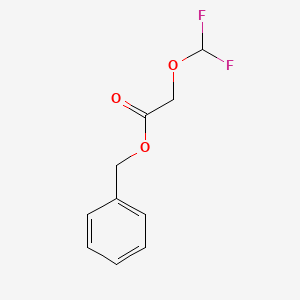
![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)


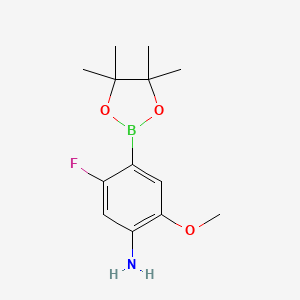
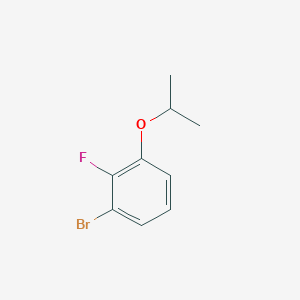
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
